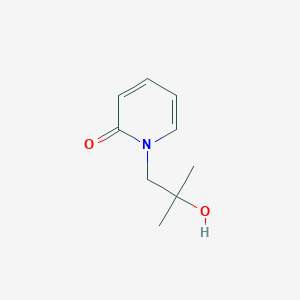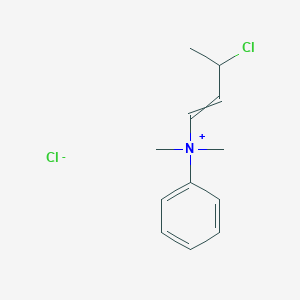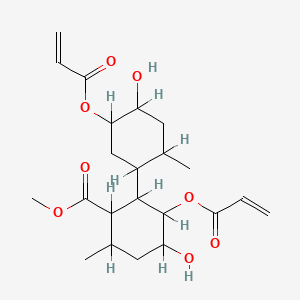
Methyl 5',6-bis(acryloyloxy)-4',5-dihydroxy-2',3-dimethyl(1,1'-bicyclohexyl)-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate is a complex organic compound characterized by its unique bicyclohexyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of hydroxyl groups: The hydroxyl groups at positions 4’ and 5’ can be introduced via selective hydroxylation reactions.
Acryloyloxy group addition: The acryloyloxy groups are added through esterification reactions using acryloyl chloride and a suitable base.
Methyl ester formation: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acryloyloxy groups can be reduced to form the corresponding alcohols.
Substitution: The acryloyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive acryloyloxy groups.
Mecanismo De Acción
The mechanism of action of Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate involves its interaction with specific molecular targets. The acryloyloxy groups can undergo polymerization reactions, forming cross-linked networks that are useful in material science. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5’,6-bis(methacryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate
- Methyl 5’,6-bis(butyryloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate
Uniqueness
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate is unique due to its combination of acryloyloxy and hydroxyl functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both polymerization and hydrogen bonding capabilities.
Propiedades
Número CAS |
67952-52-7 |
|---|---|
Fórmula molecular |
C22H32O8 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-2-(4-hydroxy-2-methyl-5-prop-2-enoyloxycyclohexyl)-6-methyl-3-prop-2-enoyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H32O8/c1-6-17(25)29-16-10-13(11(3)8-14(16)23)20-19(22(27)28-5)12(4)9-15(24)21(20)30-18(26)7-2/h6-7,11-16,19-21,23-24H,1-2,8-10H2,3-5H3 |
Clave InChI |
GAMZTBFTHPAOHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CC1C2C(C(CC(C2OC(=O)C=C)O)C)C(=O)OC)OC(=O)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




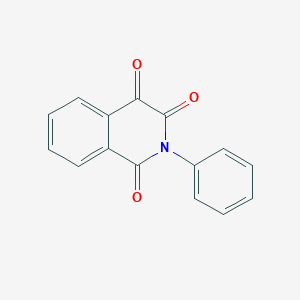

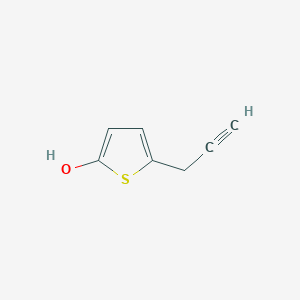
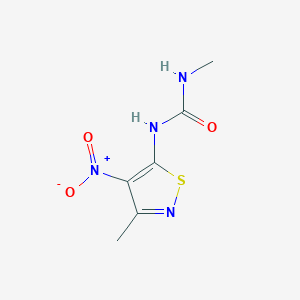


![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
